6-methyl-3-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. The presence of the piperidine ring further enhances the compound’s potential for various pharmacological applications.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been extensively studied as analgesics and have demonstrated potential as anticancer drugs acting on various important receptors .
Mode of Action
The mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular. Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives have been shown to have a significant impact on various biochemical pathways due to their wide range of pharmacological activities .
Pharmacokinetics
A related compound, methyl 3-(piperidin-4-yl)propanoate hydrochloride, has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.49 cm/s .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including analgesic effects and potential anticancer properties .
Action Environment
The synthesis of related piperidine derivatives can be influenced by various factors, including the choice of solvent and heating conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For instance, 4-chloropiperidine can react with the indole derivative in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the indole ring at the 6-position, which can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
6-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-(piperidin-4-yl)-1H-pyrrolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of an indole ring.
6-methyl-3-(piperidin-4-yl)-1H-quinoline: Similar structure but with a quinoline ring instead of an indole ring.
Uniqueness
6-methyl-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which provides a distinct pharmacological profile. The methyl group at the 6-position further enhances its chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXUCXUFCKMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611806 |
Source
|
Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149669-45-4 |
Source
|
Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.